molecular formula C23H26ClN5O3S B11232419 5-chloro-2-methoxy-4-methyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11232419
M. Wt: 488.0 g/mol
InChI Key: SMHPAFPHGCMLET-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate amines with formamide derivatives under controlled conditions.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in intermediates.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
  • 1-Chloro-4-methoxybenzene
  • 1-Chloro-2-methylbenzene

Comparison: Compared to these similar compounds, 5-chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of a sulfonamide group and a pyrimidine ring, which provides distinct biological activity and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26ClN5O3S

Molecular Weight

488.0 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26ClN5O3S/c1-15-12-20(32-3)21(14-19(15)24)33(30,31)28-18-8-6-17(7-9-18)26-23-25-16(2)13-22(27-23)29-10-4-5-11-29/h6-9,12-14,28H,4-5,10-11H2,1-3H3,(H,25,26,27)

InChI Key

SMHPAFPHGCMLET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OC

Origin of Product

United States

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